Spectroscopic Profile of 5-Bromopyrimidine-4-carbaldehyde: A Technical Guide
Spectroscopic Profile of 5-Bromopyrimidine-4-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromopyrimidine-4-carbaldehyde. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted and representative data based on structurally analogous compounds and fundamental spectroscopic principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this and similar chemical entities.
Molecular Structure and Overview
5-Bromopyrimidine-4-carbaldehyde is a halogenated pyrimidine derivative containing an aldehyde functional group. This combination of a bromine atom, a pyrimidine ring, and a carbaldehyde group results in a unique electronic environment that can be effectively characterized by various spectroscopic techniques. Understanding its spectral signature is paramount for researchers in drug discovery and organic synthesis to verify its identity, purity, and structural integrity.
Caption: Molecular structure of 5-Bromopyrimidine-4-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2][3][4]
¹H NMR Spectroscopy
Principles: Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[5]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~9.3 | Singlet | 1H | Pyrimidine proton (H-2) |
| ~9.0 | Singlet | 1H | Pyrimidine proton (H-6) |
Interpretation:
-
The aldehyde proton is expected to be significantly downfield (around 10.2 ppm) due to the strong deshielding effect of the carbonyl group.
-
The two protons on the pyrimidine ring are in different electronic environments and are expected to appear as singlets due to the absence of adjacent protons. Their exact chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of 5-Bromopyrimidine-4-carbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Co-add a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks and analyze the multiplicities.
-
¹³C NMR Spectroscopy
Principles: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[6][7][8][9][10] Each unique carbon atom in a molecule typically gives rise to a distinct signal in the spectrum.[6][7][8][9][10] The chemical shift of each signal is indicative of the carbon's electronic environment.[6][7][8][9][10]
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl (C=O) |
| ~165 | Pyrimidine carbon (C-4) |
| ~160 | Pyrimidine carbon (C-2) |
| ~158 | Pyrimidine carbon (C-6) |
| ~120 | Pyrimidine carbon (C-5) |
Interpretation:
-
The aldehyde carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
-
The carbon atoms within the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms and the bromine substituent. The carbon attached to the bromine (C-5) is expected to be shielded relative to the other ring carbons.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup: Follow the same initial setup steps as for ¹H NMR (locking, shimming), but tune the probe for the ¹³C frequency.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.[11]
-
A larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.[11]
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]
-
Infrared (IR) Spectroscopy
Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.[12]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3150 | Weak-Medium | C-H stretching (aromatic/aldehyde) |
| ~1700-1720 | Strong | C=O stretching (aldehyde) |
| ~1550-1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1000-1200 | Medium | C-Br stretching |
Interpretation:
-
A strong absorption band in the region of 1700-1720 cm⁻¹ is a key indicator of the aldehyde carbonyl group.
-
Bands in the 1550-1600 cm⁻¹ region are characteristic of the pyrimidine ring's double bonds.
-
The C-H stretching vibrations of the ring and aldehyde protons will appear above 3000 cm⁻¹.
-
The C-Br stretch is expected in the fingerprint region.
Experimental Protocol for FT-IR (ATR):
-
Sample Preparation: Place a small amount of the solid 5-Bromopyrimidine-4-carbaldehyde sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[13]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Mass Spectrometry (MS)
Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.[14][15][16] The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks, which can be used to determine the molecular weight and deduce structural information.[14][15][16]
Predicted Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 186/188 | High | [M]⁺ (Molecular ion) |
| 185/187 | High | [M-H]⁺ |
| 157/159 | Medium | [M-CHO]⁺ |
| 107 | Medium | [M-Br]⁺ |
| 79/81 | Medium | [Br]⁺ |
Interpretation:
-
The molecular ion peak should exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
-
A prominent peak corresponding to the loss of a hydrogen atom ([M-H]⁺) is common for aldehydes.
-
Fragmentation by loss of the formyl radical (-CHO) would give a significant peak at m/z 157/159.
-
Loss of the bromine atom would result in a fragment at m/z 107.
Experimental Protocol for EI-MS:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Safety and Handling
5-Bromopyrimidine-4-carbaldehyde is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17] It may also cause respiratory irritation.[17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[19] All work should be conducted in a well-ventilated fume hood.[18][19]
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Halopyrimidine
